molecular formula C7H10N2 B584937 2,6-Diaminotoluene-d3 CAS No. 362049-58-9

2,6-Diaminotoluene-d3

Cat. No.: B584937
CAS No.: 362049-58-9
M. Wt: 125.189
InChI Key: RLYCRLGLCUXUPO-FIBGUPNXSA-N
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Description

2,6-Diaminotoluene-d3 is a deuterated form of 2,6-diaminotoluene, where three hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. Its molecular formula is C7H7D3N2, and it has a molecular weight of 125.19 g/mol .

Scientific Research Applications

2,6-Diaminotoluene-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biological Research: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.

    Medical Research: Used in the development of diagnostic assays and therapeutic agents.

    Industrial Applications: Utilized in the synthesis of polyurethanes, dyes, and other chemical intermediates

Safety and Hazards

2,6-Diaminotoluene-d3 is considered hazardous. It is toxic and a local irritant . It is harmful if swallowed and in contact with skin . It may cause an allergic skin reaction and is suspected of causing genetic defects . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored locked up and its release to the environment should be avoided .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biomolecules, leading to changes in their function or structure

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. More research is required to identify the specific pathways and their downstream effects.

Result of Action

Studies on structural analogs like 2,4-diaminotoluene and 2,6-diaminotoluene suggest that these compounds can have mutagenic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminotoluene-d3 can be synthesized through catalytic ammoniation of 2,6-dichlorotoluene using ammonia as the aminating agent. The reaction is typically carried out in the presence of a palladium complex catalyst and dehydrated alcohol as the solvent. The process involves normal heating and stirring .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product. This method avoids high-temperature and high-pressure conditions, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminotoluene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it highly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

2-(trideuteriomethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYCRLGLCUXUPO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746008
Record name 2-(~2~H_3_)Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-58-9
Record name 2-(~2~H_3_)Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIAMINOTOLUENE-ALPHA,ALPHA,ALPHA-D3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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